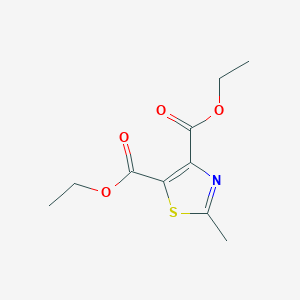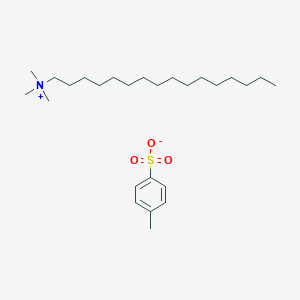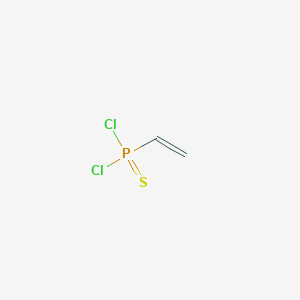
Benzo(A)coronene
Descripción general
Descripción
Benzo[a]coronene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C28H14 . It is a complex organic compound that is part of the coronene family of PAHs .
Synthesis Analysis
The synthesis of benzo[a]coronene and related compounds has been a topic of interest in recent research. One approach involves the systematic extension and expansion of coronene backbones to create wide categories of angular PAHs . Another study investigated the gas-phase synthesis of coronene, which involves a complex chain of reactions that includes three different aryl-radical-mediated ring annulation mechanisms .
Molecular Structure Analysis
The molecular structure of benzo[a]coronene consists of 28 carbon atoms and 14 hydrogen atoms . The InChI representation of its structure is InChI=1S/C28H14/c1-2-4-20-19 (3-1)21-13-11-17-9-7-15-5-6-16-8-10-18-12-14-22 (20)28-26 (18)24 (16)23 (15)25 (17)27 (21)28/h1-14H .
Physical And Chemical Properties Analysis
Benzo[a]coronene has a molecular weight of 350.4 g/mol . It has no hydrogen bond donors or acceptors, and no rotatable bonds . Its exact mass is 350.109550447 g/mol, and its monoisotopic mass is also 350.109550447 g/mol . The topological polar surface area is 0 Ų .
Aplicaciones Científicas De Investigación
Particle Size Distribution in Aerosols : Benzo(A)coronene, as part of polycyclic aromatic hydrocarbons (PAHs), has been studied for its distribution with respect to particle size in aerosols. Significant amounts of Benzo(A)coronene are associated with particles of aerodynamic diameter less than 0.26 μm, with almost half of its total mass associated with aerosols in a narrow size range (0.075–0.12 μm) (Miguel & Friedlander, 1978).
Emission Marker for Vehicles : Benzo(A)coronene, specifically its ratio to Coronene, was investigated as a potential marker for vehicle emission. However, the presence of Coronene in non-vehicle emission sources and comparable ratios between solid fuel combustion and vehicle emissions suggest the generality of this marker might be questionable (Shen et al., 2014).
Sensing and Micelle Formation Monitoring : Benzo(A)coronene has been used as a ratiometric fluorescent probe for monitoring microenvironment changes and monomer-micelle transitions. This application is significant in sensing and interface science (Hussain et al., 2018).
Carrier-Transport Properties in Electronics : The excited-state dynamics and carrier-transport properties of Benzo(A)coronene derivatives have been controlled by introducing suitable substituents. This finding is important for developing electronic materials (Hirayama et al., 2014).
Laser Properties and Chemical Behavior : The absorption, fluorescence, and laser properties of Benzo(A)coronene, among other compounds, have been studied. These properties are crucial for understanding its potential in laser technology and chemical identification (Nijegorodov et al., 2001).
Thermodynamic Properties and Band Gap Energies : The study of thermodynamic properties and band gap energies of Benzo(A)coronene contributes to understanding its stability and electronic properties, which is essential for applications in material science (Costa et al., 2021).
Fluorescence Emission in Different Solvents : The fluorescence properties of Benzo(A)coronene in various solvents have been studied, providing insights into its solvation structure and potential use in fluorescence-based applications (Waris et al., 1989).
Thermal and Magnetic Properties : The thermal and magnetic properties of Benzo(A)coronene have been explored, providing valuable data for its use in magnetic materials and thermal applications (Schulman & Disch, 1997).
Direcciones Futuras
Propiedades
IUPAC Name |
octacyclo[18.6.2.02,7.08,25.011,24.014,23.017,22.021,26]octacosa-1(26),2,4,6,8(25),9,11(24),12,14(23),15,17(22),18,20,27-tetradecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14/c1-2-4-20-19(3-1)21-13-11-17-9-7-15-5-6-16-8-10-18-12-14-22(20)28-26(18)24(16)23(15)25(17)27(21)28/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSLOOOUQZYGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C5=C(C=CC6=C5C7=C(C=C6)C=CC8=C7C4=C(C2=C1)C=C8)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172454 | |
| Record name | Benzo(a)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo(A)coronene | |
CAS RN |
190-70-5 | |
| Record name | Benzo(a)coronene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















